(2S,3'Z)-Cefprozil (2S,3'Z)-Cefprozil
Brand Name: Vulcanchem
CAS No.: 110764-35-7
VCID: VC0033447
InChI: InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1
SMILES: CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Molecular Formula: C₁₈H₁₉N₃O₅S
Molecular Weight: 389.43

(2S,3'Z)-Cefprozil

CAS No.: 110764-35-7

Cat. No.: VC0033447

Molecular Formula: C₁₈H₁₉N₃O₅S

Molecular Weight: 389.43

* For research use only. Not for human or veterinary use.

(2S,3'Z)-Cefprozil - 110764-35-7

Specification

CAS No. 110764-35-7
Molecular Formula C₁₈H₁₉N₃O₅S
Molecular Weight 389.43
IUPAC Name (6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1
SMILES CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator